molecular formula C20H12ClF2N3O2S2 B2807099 N-(2-chlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260944-60-2

N-(2-chlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2807099
M. Wt: 463.9
InChI Key: XYXSQAOYXIDEMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials used, the conditions under which the reaction was carried out, and the yield of the product.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility in different solvents, its acidity or basicity, and its spectroscopic properties.


Scientific Research Applications

Antitumor Activity

Research has focused on the synthesis and evaluation of novel thieno[3,2-d]pyrimidine derivatives, demonstrating potent anticancer activity against various human cancer cell lines. For example, derivatives have shown considerable activity against human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines, with some compounds exhibiting activity comparable to the chemotherapy drug doxorubicin. The incorporation of different functional groups into the thieno[3,2-d]pyrimidine scaffold plays a crucial role in modulating the anticancer activity of these compounds (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Another area of application for these derivatives is in the development of new antimicrobial agents. Studies have reported the synthesis of thieno[3,2-d]pyrimidine derivatives with significant antimicrobial properties. For instance, certain derivatives have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, showing promising results. The introduction of sulfonamide groups and other modifications into the thieno[3,2-d]pyrimidine core is instrumental in enhancing their antibacterial efficacy (Hafez, El-Gazzar, & Zaki, 2016).

Antiviral Activity

The exploration of thieno[3,2-d]pyrimidine derivatives for antiviral applications, particularly against COVID-19, has been a recent development. These compounds have been characterized for their vibrational signatures and examined for potential antiviral activity through molecular docking studies against SARS-CoV-2 proteins. The findings suggest that certain modifications in the thieno[3,2-d]pyrimidine structure could yield compounds with effective antiviral properties, offering a new avenue for the development of antiviral drugs (Mary et al., 2020).

Safety And Hazards

This involves studying the safety and hazards associated with the compound. It includes its toxicity, flammability, and environmental impact.


Future Directions

This involves predicting or proposing future research directions. This could involve proposing new synthetic methods, new reactions, or new applications for the compound.


Please consult with a professional chemist or a trusted source for accurate information. This is a general guide and may not apply to all compounds.


properties

IUPAC Name

N-(2-chlorophenyl)-2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF2N3O2S2/c21-14-3-1-2-4-15(14)24-17(27)10-30-20-25-16-5-6-29-18(16)19(28)26(20)13-8-11(22)7-12(23)9-13/h1-9H,10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXSQAOYXIDEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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